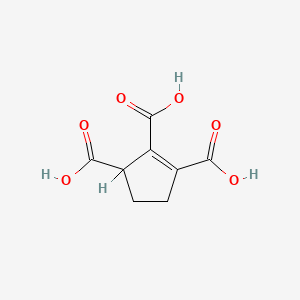

1-Cyclopentene-1,2,3-tricarboxylic acid

Description

BenchChem offers high-quality 1-Cyclopentene-1,2,3-tricarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentene-1,2,3-tricarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

31602-26-3 |

|---|---|

Molecular Formula |

C8H8O6 |

Molecular Weight |

200.14 g/mol |

IUPAC Name |

cyclopentene-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C8H8O6/c9-6(10)3-1-2-4(7(11)12)5(3)8(13)14/h3H,1-2H2,(H,9,10)(H,11,12)(H,13,14) |

InChI Key |

RVCLUIQHPVAIOP-UHFFFAOYSA-N |

SMILES |

C1CC(=C(C1C(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

C1CC(=C(C1C(=O)O)C(=O)O)C(=O)O |

Synonyms |

1,2,3-tricarboxy-1-cyclopentene |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of 1-Cyclopentene-1,2,3-tricarboxylic Acid Isomers

[1]

Abstract

1-Cyclopentene-1,2,3-tricarboxylic acid is a conformationally restricted analog of cis-aconitic acid , the transient intermediate in the Krebs cycle (TCA). Its structural rigidity makes it a potent competitive inhibitor of aconitase (aconitate hydratase), blocking the isomerization of citrate to isocitrate. This guide provides a comprehensive technical analysis of its thermodynamic stability, isomeric landscape, and synthesis, tailored for researchers in metabolic engineering and structure-based drug design (SBDD).

Structural Analysis & Isomeric Landscape

The Core Scaffold

The molecule consists of a cyclopentene ring with carboxylic acid substituents at positions 1, 2, and 3.

-

C1 & C2 (

): The double bond locks the carboxyl groups at positions 1 and 2 into a coplanar arrangement, maximizing -

C3 (

): This chiral center allows for enantiomeric variation (

Isomer Classification

Unlike flexible open-chain tricarboxylic acids (e.g., aconitic acid), the cyclopentene scaffold limits the number of stereoisomers but introduces unique regioisomeric and tautomeric considerations.

| Isomer Type | Description | Thermodynamic Relevance |

| Stereoisomers | (3R) and (3S) Enantiomers | Energetically equivalent in achiral environments. Biologically distinct; Aconitase is stereospecific.[1][2] |

| Regioisomers | 1,2,4-tricarboxylic acid | Thermodynamically more stable than the 1,2,3-isomer due to reduced vicinal steric strain (separation of COOH groups). |

| Tautomers | 2-Cyclopentene-1,2,3-tricarboxylic acid | Less stable. Migration of the double bond out of conjugation with the C1/C2 carboxyls breaks the extended |

The "Aconitate Lock"

The 1-cyclopentene-1,2,3-tricarboxylic acid mimics the high-energy cis-aconitate conformation. In open-chain aconitic acid, the trans-isomer is thermodynamically favored (lower decomposition temperature for cis). By locking the carboxyls in the cis-like orientation on the ring, the molecule pays a thermodynamic penalty (steric strain) to gain high affinity for the enzyme active site.

Thermodynamic Stability Analysis

The stability of 1-cyclopentene-1,2,3-tricarboxylic acid is governed by a tug-of-war between conjugative stabilization and steric destabilization .

Destabilizing Factors (The "Crowded" Motif)

The vicinal arrangement of three carboxylic acid groups (positions 1, 2, and 3) creates severe Allylic Strain (A-strain) .

-

Electrostatic Repulsion: At physiological pH, ionization leads to three adjacent carboxylate anions, creating a high linear charge density and strong repulsive forces.

-

Steric Clash: The carboxyl group at C3 (pseudo-equatorial or pseudo-axial) experiences steric pressure from the planar C2-carboxyl group.

Stabilizing Factors

-

-Conjugation: The C=C double bond is conjugated with the carbonyls at C1 and C2. This resonance energy (

-

Intramolecular H-Bonding: In the protonated state (low pH), the proximity of the C2 and C3 carboxyls allows for stable 7-membered ring hydrogen bonds, lowering the enthalpy of formation.

Degradation Pathways

Thermodynamic instability often leads to specific degradation routes during synthesis or storage:

-

Decarboxylation: The C3-COOH is a vinylogous

-acid equivalent. Thermal stress can induce decarboxylation to yield 1-cyclopentene-1,2-dicarboxylic acid. -

Isomerization: Under basic conditions, proton abstraction at C3 can lead to double bond migration (tautomerization) or epimerization (if reversible).

Experimental Protocols: Synthesis & Isolation

Objective: Synthesis of 1-Cyclopentene-1,2,3-tricarboxylic acid via oxidative cleavage of a bicyclic precursor. Reference Basis: Gawron et al. (1971) & Modern Oxidative Methods.

Synthesis Workflow

The most robust route involves the Diels-Alder construction of a bicyclic scaffold followed by oxidative ring opening.

Step 1: Diels-Alder Cycloaddition

-

Reactants: Cyclopentadiene + Dimethyl Acetylenedicarboxylate (DMAD).

-

Product: Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate.

-

Conditions: Toluene, Reflux, 4h.

Step 2: Selective Oxidation

-

Reagent:

or -

Target: Cleavage of the less substituted double bond (norbornadiene system) to generate the third carboxyl group.

-

Challenge: Controlling over-oxidation.

Step 3: Hydrolysis & Isolation

-

Protocol: Acid hydrolysis (HCl) of the ester intermediates.

-

Purification: Fractional crystallization from water/acetone. The 1,2,3-isomer is less soluble than the 1,2,4-regioisomers often formed as byproducts.

Visualization of Pathway (Graphviz)

Caption: Synthetic route via bicyclic intermediate cleavage, highlighting the thermal decarboxylation risk.

Applications in Drug Development

Aconitase Inhibition Mechanism

The 1,2,3-isomer acts as a transition-state analog .

-

Substrate Mimicry: Aconitase acts on cis-aconitate.[1] The enzyme requires the substrate to bind in a specific "folded" conformation to coordinate with the [4Fe-4S] cluster.

-

Rigidification: 1-Cyclopentene-1,2,3-tricarboxylic acid is "pre-organized" in this bioactive conformation. It binds to the Fe-S cluster but cannot undergo the hydration/dehydration steps required for catalysis, effectively locking the enzyme.

Bioisostere Potential

In SBDD, this scaffold serves as a rigid bioisostere for:

-

Glutamate analogs: Targeting mGluR receptors.

-

Metal Chelators: The 1,2,3-tricarboxylate motif is a potent tridentate ligand for

and

Comparative Stability Data

| Parameter | 1-Cyclopentene-1,2,3-tricarboxylic Acid | cis-Aconitic Acid | trans-Aconitic Acid |

| Conformation | Rigid (Locked) | Flexible (Rotatable) | Flexible (Linear) |

| Thermodynamic Stability | Low (High Strain) | Low (Dehydrates easily) | High (Most stable isomer) |

| Melting Point / Decomp. | ~160-170°C (Decarboxylates) | ~125°C (Dehydrates) | ~190°C |

| Biological Activity | Competitive Inhibitor ( | Substrate | Weak Inhibitor |

References

-

Gawron, O., & Birckbichler, P. J. (1971). 1,2,3-DL-tricarboxycyclopentene-1 and other inhibitors of cis-aconitase.[3] Archives of Biochemistry and Biophysics. Link

-

Wyrzykowski, D., et al. (2011). Thermal behaviour of citric acid and isomeric aconitic acids. Journal of Thermal Analysis and Calorimetry. Link

-

Irto, A., et al. (2022). Thermodynamic Solution Properties of Trans-Aconitic acid and Its Sequestering Ability.[4] Molecules. Link

-

PubChem. Aconitic Acid Compound Summary. Link

Sources

- 1. Aconitase - Wikipedia [en.wikipedia.org]

- 2. Aconitase - Creative Enzymes [creative-enzymes.com]

- 3. 1,2,3-DL-tricarboxycyclopentene-1 and other inhibitors of cis-aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamic Solution Properties of Trans-Aconitic acid and Its Sequestering Ability Toward Cd2+, Pb2+ and Mn2+ at Different Experimental Conditions [iris.unime.it]

Electronic Properties and DFT Calculations for Cyclopentene Tricarboxylic Acids

This guide serves as a technical whitepaper for researchers investigating the electronic structure and pharmaceutical potential of Cyclopentene Tricarboxylic Acids (CPTCAs) . It synthesizes computational protocols using Density Functional Theory (DFT) with applications in medicinal chemistry.[1][2]

Executive Summary: The Pharmacophore Potential

Cyclopentene tricarboxylic acids represent a unique class of multifunctional scaffolds in drug discovery. Unlike saturated cyclopentanes, the cyclopentene ring introduces conformational rigidity and a

Understanding the electronic distribution of these molecules via Density Functional Theory (DFT) is critical for predicting their reactivity, stability, and binding affinity before synthesis.

Computational Methodology: The Gold Standard Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol balances computational cost with accuracy, suitable for organic acids in biological contexts.

Functional and Basis Set Selection

For CPTCAs, the B3LYP hybrid functional is the industry standard for predicting geometry and vibrational frequencies. However, for analyzing non-covalent interactions (crucial for drug docking), dispersion-corrected functionals are superior.

-

Geometry Optimization: B3LYP / 6-311++G(d,p)[2][3]

-

Rationale: The diffuse functions (++) are essential for describing the lone pairs on the carboxylate oxygens and the anionic species (deprotonated forms) often found at physiological pH.

-

-

Single Point Energy & Electronic Properties: M06-2X or wB97X-D / cc-pVTZ

-

Rationale: These functionals account for dispersion forces, providing more accurate energies for

-systems and hydrogen-bonded complexes than B3LYP.

-

Solvation Models

Gas-phase calculations are insufficient for biological relevance.

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

-

Solvent: Water (

) for physiological simulation; DMSO for solubility/spectroscopic comparison.

Workflow Diagram

Figure 1: Standardized DFT workflow for characterizing cyclopentene derivatives. Note the validation step at the frequency analysis to ensure a true thermodynamic minimum.

Electronic Properties Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of CPTCAs is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Typically localized on the C=C double bond and the lone pairs of the carbonyl oxygens. A higher HOMO energy indicates a better electron donor (nucleophile).

-

LUMO Location: Often resides on the antibonding

orbitals of the carboxyl groups. A lower LUMO energy implies susceptibility to nucleophilic attack. -

Band Gap (

):-

Interpretation: A large gap (> 5 eV) suggests high chemical stability (hard molecule). A narrow gap (< 3-4 eV) suggests high polarizability and reactivity (soft molecule), which often correlates with higher biological activity.

-

Molecular Electrostatic Potential (MEP)

MEP maps are indispensable for predicting non-covalent bonding in the active site.

-

Negative Regions (Red): Concentrated over the carbonyl oxygens and the

-cloud of the cyclopentene ring. These are H-bond acceptors or cation binding sites. -

Positive Regions (Blue): Concentrated on the hydroxyl protons (-COOH). These are H-bond donors.

-

Application: In drug design, matching the MEP of the ligand to the complementary electrostatic surface of the protein target (e.g., NaV1.7 channel or enzyme pocket) is a key optimization step.

Global Reactivity Descriptors

Calculated from FMO energies, these parameters quantify the molecule's chemical behavior.

| Descriptor | Formula | Physical Meaning | Relevance to Drug Design |

| Chemical Potential ( | Tendency of electrons to escape. | Predicts charge transfer direction with the receptor. | |

| Chemical Hardness ( | Resistance to charge transfer. | "Hard" drugs are often metabolically more stable. | |

| Electrophilicity Index ( | Capacity to accept electrons. | High |

Applications in Drug Design

Bioisosterism and Scaffold Hopping

Cyclopentene tricarboxylic acids are often used as bioisosteres for:

-

Proline derivatives: Due to the 5-membered ring structure.

-

Citric acid cycle intermediates: Mimicking oxaloacetate or citrate in enzyme inhibition (e.g., Citrate Synthase or Malate Dehydrogenase inhibitors).

QSAR and Docking Logic

The electronic properties derived above feed directly into Quantitative Structure-Activity Relationship (QSAR) models.

Figure 2: Integration of DFT-derived electronic properties into QSAR modeling for drug development.

References

-

Oyeniyi, G. T., et al. (2023). "Theoretical DFT Investigation of Structure and Electronic Properties of

-Cyclopentadienyl Half-Sandwich Organochalcogenide Complexes." Electronics, 12(12), 2738.[4] [4] -

Kabi, A., & Kumar, S. (2025). "DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures." Journal of Chemistry Letters, 6(3), 212-222.[5]

-

Sun, S., et al. (2025).[6] "Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7."[6] Bioorganic & Medicinal Chemistry Letters, 130033.[6]

-

Politzer, P., & Murray, J. S. (2011). "Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects." Physical Chemistry Chemical Physics, 13, 2029-2033.

-

Ratto, A., & Honek, J. (2024).[7] "Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry." Current Medicinal Chemistry, 31(10), 1172-1213.[7]

Sources

- 1. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 6. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto - Current Medicinal Chemistry [edgccjournal.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclopentene-1,2,3-tricarboxylic acid

Abstract

This document provides a comprehensive guide for the synthesis of 1-Cyclopentene-1,2,3-tricarboxylic acid, a polysubstituted cyclopentene derivative with potential applications in medicinal chemistry and materials science as a scaffold or building block. Due to the absence of a direct, single-step synthesis in the current literature, this protocol outlines a rational, multi-step approach starting from the readily accessible precursor, 1-cyclopentene-1,2-dicarboxylic acid. The synthetic strategy involves the protection of the existing carboxylic acid functionalities as an anhydride, followed by a regioselective allylic bromination at the C-3 position. Subsequent conversion of the allylic bromide to a carboxylic acid via a Grignard reaction and carboxylation, followed by deprotection, yields the target molecule. This application note provides detailed, step-by-step protocols, explains the chemical principles underpinning the experimental choices, and includes necessary safety precautions.

Introduction

Five-membered carbocyclic frameworks, such as those found in cyclopentene derivatives, are prevalent structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals. The stereoselective functionalization of the cyclopentene ring allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity. 1-Cyclopentene-1,2,3-tricarboxylic acid is a molecule of interest due to its dense and versatile functionalization, presenting multiple points for further chemical modification. Its potential applications include serving as a rigid scaffold for the development of novel therapeutic agents, acting as a precursor for complex polycyclic systems, and use in the synthesis of novel polymers and materials.

This document details a proposed synthetic route, developed from established organic chemistry principles, to afford 1-Cyclopentene-1,2,3-tricarboxylic acid. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Overall Synthetic Strategy

The synthesis of 1-Cyclopentene-1,2,3-tricarboxylic acid is proposed to proceed via a three-step sequence starting from 1-cyclopentene-1,2-dicarboxylic acid. The overall workflow is depicted below.

Caption: Proposed synthetic workflow for 1-Cyclopentene-1,2,3-tricarboxylic acid.

Experimental Protocols

Materials and Equipment

-

Reagents: 1-Cyclopentene-1,2-dicarboxylic acid, acetic anhydride, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl4), magnesium turnings, iodine (for activation), anhydrous tetrahydrofuran (THF), dry ice (solid CO2), diethyl ether, hydrochloric acid (HCl), sodium bicarbonate (NaHCO3), anhydrous sodium sulfate (Na2SO4), deuterated solvents for NMR analysis.

-

Equipment: Round-bottom flasks, reflux condenser, heating mantle, magnetic stirrer, UV lamp (for radical initiation), dropping funnel, Schlenk line or glove box for Grignard reaction, rotary evaporator, vacuum pump, filtration apparatus, pH paper, standard laboratory glassware, NMR spectrometer, IR spectrometer, mass spectrometer.

Step 1: Synthesis of 1-Cyclopentene-1,2-dicarboxylic anhydride

Rationale: The two carboxylic acid groups of the starting material are protected as a cyclic anhydride. This prevents unwanted side reactions in the subsequent steps, particularly the Grignard reaction which is incompatible with acidic protons. The formation of the cis-anhydride is facile from the corresponding cis-dicarboxylic acid upon heating with a dehydrating agent like acetic anhydride.[1][2]

Protocol:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-cyclopentene-1,2-dicarboxylic acid (10.0 g, 64.0 mmol).

-

Add acetic anhydride (30 mL, 318 mmol) to the flask.

-

Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid formed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is 1-cyclopentene-1,2-dicarboxylic anhydride. This can be purified by recrystallization from a suitable solvent like a toluene/hexane mixture or used directly in the next step if sufficiently pure.

Step 2: Allylic Bromination of 1-Cyclopentene-1,2-dicarboxylic anhydride

Rationale: This step introduces a bromine atom at the allylic C-3 position. N-bromosuccinimide (NBS) is the reagent of choice for allylic bromination as it provides a low, constant concentration of bromine radicals, which favors substitution over addition to the double bond.[3][4][5] A radical initiator such as AIBN or UV light is required to initiate the reaction.[6]

Protocol:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a UV lamp positioned to irradiate the flask, dissolve the 1-cyclopentene-1,2-dicarboxylic anhydride (from Step 1, ~9.0 g, 64.0 mmol) in anhydrous carbon tetrachloride (100 mL).

-

Add N-bromosuccinimide (11.4 g, 64.0 mmol) and a catalytic amount of AIBN (approx. 100 mg).

-

Heat the mixture to reflux (approximately 77 °C) while irradiating with the UV lamp.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct has fully precipitated.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-1-cyclopentene-1,2-dicarboxylic anhydride. This product may be used directly in the next step or purified by column chromatography on silica gel.

Step 3: Grignard Reaction and Carboxylation

Rationale: The allylic bromide is converted into a Grignard reagent, which is a powerful nucleophile. This nucleophile then attacks carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the carboxylic acid. This is a standard and efficient method for converting alkyl or aryl halides to carboxylic acids.[7] This reaction must be carried out under strictly anhydrous conditions to prevent quenching of the Grignard reagent.

Protocol:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stir bar.

-

Place magnesium turnings (1.86 g, 76.8 mmol) in the flask. Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous THF (20 mL) to the flask.

-

Dissolve the crude 3-bromo-1-cyclopentene-1,2-dicarboxylic anhydride (~14.6 g, 64.0 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

-

Add a small amount of the bromide solution to the magnesium turnings to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

-

Once the reaction has initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to room temperature.

-

In a separate large beaker, crush a generous amount of dry ice.

-

Slowly pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, which will sublime the excess CO2.

-

Quench the reaction by slowly adding 1 M aqueous HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Hydrolysis to 1-Cyclopentene-1,2,3-tricarboxylic acid

Rationale: The final step is the hydrolysis of the anhydride ring to the corresponding dicarboxylic acids. This is typically achieved by heating in the presence of water or aqueous acid. This step will yield the final target molecule.

Protocol:

-

To the crude product from Step 3, add a mixture of water (50 mL) and a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the anhydride.

-

Cool the solution to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from hot water to obtain pure 1-Cyclopentene-1,2,3-tricarboxylic acid.

-

Dry the purified product in a vacuum oven. Characterize the final product by NMR, IR, and mass spectrometry.

Quantitative Data Summary

| Step | Reactant | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | 1-Cyclopentene-1,2-dicarboxylic acid | 1-Cyclopentene-1,2-dicarboxylic anhydride | 156.14 | 138.12 |

| 2 | 1-Cyclopentene-1,2-dicarboxylic anhydride | 3-Bromo-1-cyclopentene-1,2-dicarboxylic anhydride | 217.02 | 231.01 |

| 3/4 | 3-Bromo-1-cyclopentene-1,2-dicarboxylic anhydride | 1-Cyclopentene-1,2,3-tricarboxylic acid | 200.15 | 216.14 |

Note: The theoretical yields are calculated based on the starting amount of 1-cyclopentene-1,2-dicarboxylic acid and assume 100% conversion in each step for the purpose of this table. Actual yields will vary.

Mechanistic Visualization

Caption: Mechanism of allylic bromination using NBS and AIBN.

References

-

Molbase. How to prepare and apply CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE?. [Link]

-

PrepChem. Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]

- Google Patents. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.

-

Müller, J. et al. Studies in the Cyclopentane Series. I. The Synthesis of 1,2-Ureylenecyclopentane and Related Compounds. Journal of the American Chemical Society, 1951, 73(6), 2487–2490. [Link]

-

ResearchGate. Carboxylation of various allylic bromides under flow conditions versus previously described batch conditions. [Link]

-

Pozo C., J. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University, 1963. [Link]

-

OrgoSolver. Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. [Link]

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

YouTube. Allylic Bromination Using NBS. [Link]

-

Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. [Link]

- Google Patents. US2790757A - Process for allylic bromination of esters of olefinic carboxylic acids.

-

The Journal of Organic Chemistry. Improved selectivity in the preparation of some 1,1-difunctionalized 3-cyclopentenes. High yield synthesis of 3-cyclopentenecarboxylic acid. [Link]

-

Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Chemistry Steps. Alkyl Halides to Carboxylic Acids. [Link]

Sources

- 1. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Alkyl Halides to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for the Utilization of Cyclopentene Carboxylic Acids in the Synthesis of Pharmaceutical Intermediates

Abstract

The cyclopentane carbocyclic ring is a recurring and valuable scaffold in the development of therapeutic agents, lending favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of cyclopentene-derived building blocks, specifically focusing on the synthesis and elaboration of 1-Cyclopentene-1,2-dicarboxylic acid as a precursor to valuable pharmaceutical intermediates. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Introduction: The Cyclopentane Moiety as a Privileged Scaffold in Medicinal Chemistry

The cyclopentane ring system, while seemingly simple, offers a unique combination of conformational flexibility and steric bulk that is highly advantageous in drug design.[2] Its lipophilic nature can enhance membrane permeability and improve oral bioavailability. Furthermore, the defined stereochemistry of substituted cyclopentanes allows for precise three-dimensional positioning of functional groups, which is critical for optimizing interactions with biological targets such as enzymes and receptors.[2] The introduction of a cyclopentyl group can significantly influence a molecule's metabolic stability, often by blocking sites of oxidative metabolism.[1] Consequently, cyclopentane and its unsaturated counterpart, cyclopentene, are found at the core of numerous approved drugs and clinical candidates, spanning a wide range of therapeutic areas including antiviral, anticancer, and anti-inflammatory agents.[1][2]

This guide focuses on the practical application of a versatile cyclopentene-based starting material, 1-Cyclopentene-1,2-dicarboxylic acid, for the synthesis of advanced pharmaceutical intermediates.

Synthesis of the Key Intermediate: cis-1,2-Cyclopentanedicarboxylic Acid

A common and highly useful transformation of 1-cyclopentene-1,2-dicarboxylic acid is its reduction to the saturated cis-1,2-cyclopentanedicarboxylic acid. The cis stereochemistry is a direct consequence of the catalytic hydrogenation mechanism, where hydrogen is delivered to one face of the double bond. This saturated dicarboxylic acid serves as a versatile building block for further elaboration.[3]

Experimental Protocol: Catalytic Hydrogenation of 1-Cyclopentene-1,2-dicarboxylic Acid

This protocol outlines the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid to yield cis-1,2-cyclopentanedicarboxylic acid. The procedure is adapted from established methods for the reduction of unsaturated carboxylic acids.[3]

Rationale: Catalytic hydrogenation is a clean, efficient, and highly diastereoselective method for the reduction of alkenes. The choice of a noble metal catalyst, such as palladium on carbon (Pd/C), ensures high catalytic activity under mild conditions. The cis configuration of the product is a predictable outcome of syn-addition of hydrogen across the double bond.

Materials:

-

1-Cyclopentene-1,2-dicarboxylic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH), ACS grade

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a similar setup

-

Filter agent (e.g., Celite®)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: To a suitable pressure vessel of a Parr hydrogenation apparatus, add 1-Cyclopentene-1,2-dicarboxylic acid.

-

Solvent and Catalyst Addition: Add methanol to dissolve the starting material. Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst. The catalyst loading can typically be in the range of 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times to remove any residual air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Reaction Monitoring: Agitate the reaction mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. For a more precise determination, thin-layer chromatography (TLC) or proton NMR of an aliquot can be used.

-

Work-up: Upon completion, carefully vent the hydrogen from the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

-

Isolation: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude cis-1,2-cyclopentanedicarboxylic acid. The product can be further purified by recrystallization if necessary.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 1-Cyclopentene-1,2-dicarboxylic acid | 1.0 eq | Starting material |

| 10% Pd/C | 1-5 mol% | Catalyst for hydrogenation |

| Methanol | Sufficient to dissolve | Solvent |

| Hydrogen Pressure | 50 psi | Hydrogen source for reduction |

| Temperature | Room Temperature | Reaction condition |

Application in Pharmaceutical Intermediate Synthesis: From Dicarboxylic Acid to a Chiral Diamine Precursor

The synthesized cis-1,2-cyclopentanedicarboxylic acid can be converted into a variety of valuable pharmaceutical intermediates. The following protocol details the conversion to a chiral diamine precursor, which can be a key building block for ligands, catalysts, and bioactive molecules.

Workflow for the Synthesis of a Chiral Diamine Precursor

Caption: Synthetic workflow from a dicarboxylic acid to a chiral diamine precursor.

Step 1: Anhydride Formation

Rationale: The conversion of the dicarboxylic acid to a cyclic anhydride activates the carboxyl groups and facilitates the subsequent regioselective reaction with a chiral amine. Acetic anhydride is a common and effective dehydrating agent for this purpose.

Materials:

-

cis-1,2-Cyclopentanedicarboxylic acid

-

Acetic anhydride

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

Place cis-1,2-cyclopentanedicarboxylic acid in a round-bottom flask.

-

Add an excess of acetic anhydride.

-

Heat the mixture to reflux for 2-3 hours.

-

Allow the reaction to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid by-product under reduced pressure to obtain the crude cis-1,2-cyclopentanedicarboxylic anhydride.

Step 2: Imide Formation with a Chiral Amine

Rationale: The reaction of the anhydride with a chiral, non-racemic amine introduces a stereocenter, which will guide the stereochemistry of subsequent transformations. The formation of the imide is a robust and high-yielding reaction.

Materials:

-

cis-1,2-Cyclopentanedicarboxylic anhydride

-

(R)-(+)-α-Methylbenzylamine (or other chiral amine)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

Dissolve the anhydride in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add one equivalent of the chiral amine (e.g., (R)-(+)-α-Methylbenzylamine).

-

Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Once no more water is collected, the reaction is complete.

-

Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude chiral imide can be purified by column chromatography or recrystallization.

Step 3: Rearrangement to a Diamine Precursor

Rationale: A Hofmann or Curtius rearrangement can be employed to convert the imide into a diamine precursor. These rearrangements are classic methods for the conversion of amides or acyl azides to amines with the loss of one carbon atom.

Note: The specific conditions for these rearrangements can vary significantly and require careful optimization. The following is a generalized representation.

Hofmann Rearrangement Example:

Materials:

-

Chiral imide

-

Sodium hypobromite (or sodium hydroxide and bromine)

-

Appropriate solvent (e.g., water, methanol)

Procedure:

-

The chiral imide is treated with a cold aqueous solution of sodium hypobromite.

-

The reaction mixture is carefully heated to effect the rearrangement.

-

Acid-base work-up is typically required to isolate the resulting amino acid, which serves as the diamine precursor.

Conclusion

1-Cyclopentene-1,2,3-tricarboxylic acid and its derivatives, such as 1-cyclopentene-1,2-dicarboxylic acid, are valuable starting materials for the synthesis of complex pharmaceutical intermediates. The protocols provided herein demonstrate a reliable pathway from a simple cyclopentene derivative to a chiral diamine precursor, showcasing the versatility of this chemical scaffold. The logic behind each synthetic step, from the diastereoselective hydrogenation to the introduction of chirality and subsequent functional group transformations, highlights the strategic thinking required in modern drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

- Benchchem. (n.d.). Application Notes and Protocols: Cyclopentanecarbonyl Chloride in the Synthesis of Pharmaceutical Intermediates.

- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.

- Baran Lab. (2005, February 9). Cyclopentane Synthesis.

- ResearchGate. (2014, May). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.

- Natural Micron Pharm Tech. (n.d.). 3-Cyclopentene-1-carboxylic Acid.

- Benchchem. (n.d.). 1,2-Cyclopentanedicarboxylic Acid|CAS 50483-99-3.

- Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.

Sources

Application Notes and Protocols for Controlled Release Systems Utilizing 1-Cyclopentene-1,2,3-tricarboxylic Acid Frameworks

Introduction: The Potential of 1-Cyclopentene-1,2,3-tricarboxylic Acid in Advanced Drug Delivery

The rational design of drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing systemic toxicity. At the heart of this endeavor lies the choice of framework material, which dictates the loading capacity, release kinetics, and biocompatibility of the delivery vehicle. 1-Cyclopentene-1,2,3-tricarboxylic acid emerges as a compelling, yet underexplored, building block for such systems. Its unique structural features—a rigid cyclopentene ring functionalized with three carboxylic acid groups—offer a trifecta of opportunities for the construction of sophisticated controlled release frameworks, such as Metal-Organic Frameworks (MOFs) and functionalized polymers.

The presence of multiple carboxylic acid moieties provides versatile coordination sites for metal ions, paving the way for the synthesis of highly porous and tunable MOFs.[1][2] The unsaturated cyclopentene backbone introduces a degree of conformational rigidity and potential for further chemical modification. These inherent properties suggest that frameworks derived from 1-Cyclopentene-1,2,3-tricarboxylic acid could exhibit favorable characteristics for drug encapsulation and controlled release, meriting a detailed exploration of their synthesis and application.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols for the synthesis, characterization, and evaluation of 1-Cyclopentene-1,2,3-tricarboxylic acid-based frameworks for controlled drug release applications.

Part 1: Synthesis of a Metal-Organic Framework (MOF) with 1-Cyclopentene-1,2,3-tricarboxylic Acid

The following is a representative protocol for the solvothermal synthesis of a zinc-based MOF using 1-Cyclopentene-1,2,3-tricarboxylic acid as the organic linker. This method is based on established procedures for MOF synthesis with other polycarboxylic acids and serves as a starting point for optimization.[2][3]

Materials and Equipment

| Reagent/Equipment | Specification | Supplier |

| 1-Cyclopentene-1,2,3-tricarboxylic acid | ≥98% | Sigma-Aldrich |

| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | ≥98% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethanol | 200 proof, absolute | Sigma-Aldrich |

| Chloroform | ACS reagent, ≥99.8% | Sigma-Aldrich |

| Teflon-lined stainless steel autoclave | 23 mL | Parr Instrument Co. |

| Programmable oven | VWR | |

| Centrifuge | Eppendorf | |

| Schlenk line | Chemglass | |

| Powder X-ray Diffractometer (PXRD) | Bruker | |

| Thermogravimetric Analyzer (TGA) | TA Instruments | |

| Gas sorption analyzer | Micromeritics |

Experimental Workflow: MOF Synthesis

Caption: Workflow for the solvothermal synthesis of a 1-Cyclopentene-1,2,3-tricarboxylic acid-based MOF.

Detailed Protocol: MOF Synthesis

-

Solution A Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of 1-Cyclopentene-1,2,3-tricarboxylic acid in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

-

Solution B Preparation: In a separate 20 mL scintillation vial, dissolve 0.15 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

-

Reaction Mixture: In a 23 mL Teflon-lined stainless steel autoclave, combine Solution A and Solution B.

-

Solvothermal Synthesis: Seal the autoclave and place it in a programmable oven. Heat to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

-

Cooling: After 72 hours, turn off the oven and allow the autoclave to cool naturally to room temperature.

-

Isolation: Carefully open the autoclave and collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

-

Washing: Decant the supernatant and wash the solid product with 10 mL of fresh DMF three times, followed by washing with 10 mL of ethanol three times. Centrifuge and decant between each wash.

-

Solvent Exchange: To remove residual high-boiling point solvent, immerse the product in 10 mL of chloroform for 24 hours. Replace the chloroform with a fresh portion and repeat for a total of three exchanges.

-

Activation: After the final chloroform wash, decant the solvent and transfer the solid to a Schlenk tube. Activate the MOF by heating under dynamic vacuum at 150 °C for 12 hours to remove all guest molecules from the pores.

-

Storage: Store the activated MOF under an inert atmosphere (e.g., nitrogen or argon) to prevent re-adsorption of atmospheric moisture.

Characterization of the MOF

| Technique | Purpose | Expected Outcome |

| Powder X-ray Diffraction (PXRD) | To confirm the crystalline phase and purity of the synthesized MOF. | A unique diffraction pattern indicating the formation of a new crystalline material. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm the removal of guest molecules after activation. | A weight loss step corresponding to the removal of coordinated and guest solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |

| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF. | A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is desirable for high drug loading.[4] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the zinc centers. |

Part 2: Drug Loading and In Vitro Release Studies

This section outlines a general protocol for the encapsulation of a model drug, such as Doxorubicin (DOX), into the synthesized MOF and the subsequent evaluation of its release profile.

Drug Loading Protocol

-

Drug Solution Preparation: Prepare a 1 mg/mL solution of Doxorubicin hydrochloride in deionized water.

-

Encapsulation: Disperse 10 mg of the activated MOF in 5 mL of the DOX solution.

-

Incubation: Gently agitate the suspension on a shaker at room temperature for 24 hours in the dark to prevent photodegradation of DOX.

-

Isolation of Drug-Loaded MOF: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the DOX-loaded MOF.

-

Washing: Carefully wash the pellet with a small amount of deionized water to remove any surface-adsorbed drug.

-

Quantification of Loading: The amount of encapsulated drug can be determined by measuring the concentration of DOX in the supernatant before and after loading using UV-Vis spectroscopy at a wavelength of 480 nm. The drug loading content (DLC) and encapsulation efficiency (EE) can be calculated using the following formulas:

-

DLC (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

-

EE (%) = (Mass of loaded drug / Initial mass of drug) x 100

-

In Vitro Drug Release Protocol

-

Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Release Study Setup: Disperse 5 mg of the DOX-loaded MOF in 10 mL of the PBS release medium in a dialysis bag (e.g., MWCO 12 kDa).

-

Incubation: Place the dialysis bag in a larger vessel containing 40 mL of fresh PBS at 37 °C with gentle stirring.

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the outer vessel and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

-

Quantification: Measure the concentration of released DOX in the collected samples using UV-Vis spectroscopy or fluorescence spectroscopy.

-

Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Drug Release Mechanism Visualization

Caption: Schematic of drug loading into and controlled release from the MOF framework.

Part 3: Polymer-Based Systems Incorporating 1-Cyclopentene-1,2,3-tricarboxylic Acid

1-Cyclopentene-1,2,3-tricarboxylic acid can also be utilized as a functional monomer or cross-linking agent in the synthesis of biodegradable polymers for drug delivery.[5][6] For instance, it can be incorporated into polyester backbones through condensation polymerization with diols. The pendant carboxylic acid groups can then be used for drug conjugation or for modulating the polymer's hydrophilicity and degradation rate.

Representative Polymer Synthesis Protocol

This protocol describes the synthesis of a polyester by condensation polymerization of 1-Cyclopentene-1,2,3-tricarboxylic acid with a diol, such as 1,4-butanediol.

-

Monomer Mixture: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine equimolar amounts of 1-Cyclopentene-1,2,3-tricarboxylic acid and 1,4-butanediol.

-

Catalyst: Add a catalytic amount of an esterification catalyst, such as p-toluenesulfonic acid.

-

Polymerization: Heat the mixture to 180-200 °C under a slow stream of nitrogen to facilitate the removal of water produced during the reaction.

-

Vacuum: After several hours, apply a vacuum to drive the reaction to completion and increase the molecular weight of the polymer.

-

Purification: Dissolve the resulting polymer in a suitable solvent (e.g., THF) and precipitate it in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst.

-

Drying: Dry the purified polymer under vacuum at 40 °C until a constant weight is achieved.

The resulting polymer can then be formulated into nanoparticles or microparticles for drug encapsulation using techniques such as nanoprecipitation or emulsion solvent evaporation.[7][8] The drug release from these polymeric systems will be governed by a combination of diffusion and polymer degradation.[9][10]

Conclusion and Future Perspectives

1-Cyclopentene-1,2,3-tricarboxylic acid presents a promising platform for the development of novel controlled release systems. Its unique chemical structure allows for the creation of both crystalline MOFs and amorphous polymer-based delivery vehicles. The protocols outlined in this application note provide a foundational framework for the synthesis, characterization, and evaluation of these systems. Further research should focus on optimizing the synthesis conditions to tailor the properties of the frameworks, exploring the loading and release of a wider range of therapeutic agents, and conducting in vivo studies to assess their biocompatibility and therapeutic efficacy. The versatility of this tricarboxylic acid building block opens up exciting avenues for the design of next-generation drug delivery technologies.

References

-

Savonnet, M., Kockrick, E., Camarata, A., Bazer-Bachi, D., Bats, N., Lecocq, V., Pinel, C., & Farrusseng, D. (2011). Combinatorial Synthesis of Metal-Organic Frameworks libraries by Click-Chemistry. New Journal of Chemistry, 35(9), 1883-1887. [Link]

-

Li, Y., Wang, C., Wang, J., Zhang, L., & Wang, J. (2014). A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties. CrystEngComm, 16(33), 7712-7721. [Link]

-

Ahmad, Z., Ali, S. M., & El-Hakam, S. A. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Materials, 16(3), 979. [Link]

-

Berezin, A. S., Samsonenko, D. G., & Fedin, V. P. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. Inorganics, 9(3), 19. [Link]

-

Khan, Z. U., Ali, H. M., Ullah, H., Rahman, G., & Zubair, M. (2024). Elucidating the redox activity of cobalt-1,2,3,4-cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid-based metal–organic frameworks for a hybrid supercapacitor. RSC Advances, 14(3), 1899-1907. [Link]

-

Li, M., & Wang, J. (2022). Targeted Delivery of Drugs and Genes Using Polymer Nanocarriers for Cancer Therapy. Pharmaceutics, 14(4), 839. [Link]

-

PubChem. 1-Cyclopentene-1-carboxylicacid, 2,3,3-trimethyl-. [Link]

-

Abrous, C. A., D’Andrea, P., Tassoni, M., & Kozikowski, A. P. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(17), 4248-4251. [Link]

-

Sahu, S. K., & De, A. (2024). Polymer-Based Drug Delivery Systems for Cancer Therapeutics. Polymers, 16(6), 820. [Link]

-

Fritzsche, H., Schallon, A., & Schubert, U. S. (2020). Matching drug and polymer for efficient delivery of anti-inflammatory drugs: PLGA, polyesteramides, and acetalated dextran. Journal of Materials Chemistry B, 8(34), 7695-7705. [Link]

-

Sharma, A., & Sharma, G. (2017). Polymer Science. MOJ Biorg Org Chem, 1(4), 130-136. [Link]

-

Sun, S., Zheng, Y., Eastman, K. J., & Zhou, J. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 123, 130033. [Link]

-

Oyewumi, M. O., & Akala, E. O. (2021). PLGA-CS-PEG Microparticles for Controlled Drug Delivery in the Treatment of Triple Negative Breast Cancer Cells. Polymers, 13(15), 2557. [Link]

Sources

- 1. A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeted Delivery of Drugs and Genes Using Polymer Nanocarriers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Matching drug and polymer for efficient delivery of anti-inflammatory drugs: PLGA, polyesteramides, and acetalated dextran - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. - MedCrave online [medcraveonline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Purification strategies for removing isomers from 1-Cyclopentene-1,2,3-tricarboxylic acid

This guide serves as a technical support center for the purification of 1-Cyclopentene-1,2,3-tricarboxylic acid , addressing the specific challenges of removing regioisomers and resolving enantiomers.

Executive Summary

Purifying 1-Cyclopentene-1,2,3-tricarboxylic acid presents a dual challenge: separating regioisomers (impurities arising from non-selective carboxylation) and resolving enantiomers (due to the chiral center at C3).[1][2][3] This guide prioritizes scalable, self-validating protocols over theoretical discussion, focusing on fractional crystallization for bulk cleanup and diastereomeric salt formation for chiral resolution.

Phase 1: Identification & Characterization

Q1: What specific isomers should I expect in my crude mixture?

A: Depending on your synthesis route (e.g., oxidative cleavage or carboxylation of cyclopentadiene derivatives), you will likely encounter three distinct classes of isomers. Correctly identifying them is critical for selecting the right purification strategy.

| Isomer Class | Description | Structural Origin | Separation Strategy |

| Enantiomers | (3R) and (3S) | The C3 carbon is chiral.[1][2][4] The C1=C2 double bond locks the conformation, but C3 creates optical isomerism. | Chiral Resolution (Salt formation or Chiral HPLC).[5] |

| Regioisomers | 1,2,4-Tricarboxylic acid | Migration of the carboxyl group during synthesis. | Fractional Crystallization or RP-HPLC. |

| Double Bond Isomers | 2-Cyclopentene-1,2,3-tricarboxylic acid | Migration of the double bond (often thermodynamically driven). | RP-HPLC (Distinct UV/retention profile). |

Q2: How do I rapidly distinguish between regioisomers and enantiomers without a chiral column?

A: Use 1H NMR and 13C NMR .

-

Enantiomers: In an achiral environment (standard NMR solvent), (R) and (S) enantiomers have identical spectra. You will see one set of peaks.

-

Regioisomers: Will show distinct coupling patterns. For 1-cyclopentene-1,2,3-tricarboxylic acid, look for the specific splitting of the C4 and C5 methylene protons, which differ significantly from the 1,2,4-isomer pattern.

-

Validation: If your NMR shows a "clean" single compound but your melting point is broad or depressed, you likely have a racemic mixture of enantiomers.

Phase 2: Bulk Purification (Regioisomer Removal)

Q3: My crude product is a sticky solid. How do I remove regioisomers before attempting chiral resolution?

A: Tricarboxylic acids are highly polar and prone to "oiling out." Do not attempt chromatography immediately. Use Fractional Crystallization from water or aqueous alcohol.

Protocol: Aqueous Recrystallization

-

Dissolution: Dissolve crude acid in minimum boiling water (approx. 100°C).

-

Clarification: If colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

-

Nucleation: Allow the filtrate to cool slowly to room temperature.

-

Critical Step: If oiling occurs, scratch the glass surface or add a seed crystal of the desired regioisomer.

-

-

Harvest: Cool to 4°C overnight. Filter the white crystalline solid.[6]

-

Wash: Wash with ice-cold water (minimal volume) to remove the more soluble regioisomers (often the 1,2,4-isomer remains in the mother liquor due to lower lattice energy).

Why this works: The 1,2,3-tricarboxylic acid arrangement often facilitates intermolecular hydrogen bonding that creates a stable crystal lattice, whereas impurities disrupt this lattice and remain in solution.

Phase 3: Enantiomeric Resolution (Chiral Separation)

Q4: How do I separate the (R) and (S) enantiomers on a multigram scale?

A: The most robust method is Diastereomeric Salt Formation using a chiral amine. Since your molecule is a tricarboxylic acid, it has three acidic protons. You generally target the most acidic carboxyl group (C1 or C2) for salt formation.

Recommended Resolving Agents:

-

(R)-(+)-

-Methylbenzylamine (Phenylethylamine) - Cost-effective, scalable. -

Brucine or Quinine - Traditional, highly effective for polyacids, but toxic. Use as a secondary option.

Step-by-Step Resolution Protocol:

-

Stoichiometry: Use 0.5 to 1.0 equivalents of the chiral amine. Using 1 equivalent often precipitates the less soluble diastereomeric salt, while the other remains in solution.[7][8]

-

Solvent System: Ethanol/Water (95:5 or 90:10).

-

Formation:

-

Dissolve the racemic acid in hot ethanol.

-

Add the chiral amine slowly.

-

Allow to cool undisturbed.

-

-

Filtration: Collect the precipitate (Salt A). The mother liquor contains Salt B (enriched in the opposite enantiomer).

-

Liberation:

-

Suspend Salt A in water.

-

Acidify with 2M HCl to pH < 1.

-

Extract the free acid into Ethyl Acetate (3x).

-

Dry (MgSO4) and evaporate.[6]

-

-

Validation: Check Optical Rotation

or run Chiral HPLC.

Q5: I tried salt formation, but I got a gum/oil instead of crystals. What now?

A: This is the "Pasteur's Nightmare."

-

Troubleshoot 1 (Solvent): Change the solvent polarity.[9] If Ethanol/Water failed, try Acetone or Isopropanol .

-

Troubleshoot 2 (Counter-ion): Switch the amine. If

-methylbenzylamine oils out, try Ephedrine or Cinchonidine . -

Troubleshoot 3 (Seed): If you have any pure enantiomer (even micrograms from HPLC), use it to seed the mixture.

Phase 4: High-Performance Liquid Chromatography (HPLC)

Q6: What is the standard HPLC method for purity analysis?

A: For non-chiral purity (regioisomers/degradation), use a standard Reverse Phase (C18) method with ion suppression.

Analytical Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Acid is required to keep COOH protonated.

-

Mobile Phase B: Acetonitrile.[10]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 210 nm (Carboxyl) and 230 nm (Conjugated alkene).

-

Note: The 1-cyclopentene double bond is conjugated with the C1/C2 carboxyls, shifting the

slightly higher than isolated alkenes.

-

Q7: Which column should I use for Chiral HPLC?

A: Tricarboxylic acids are difficult on standard chiral columns due to strong non-specific interactions.

-

Recommended Column: Chiralpak IC or Chiralpak AD-H (Immobilized polysaccharide type).

-

Mobile Phase: Normal Phase (Hexane/IPA/TFA) is standard, but for tricarboxylic acids, Polar Organic Mode (Acetonitrile/MeOH/TFA/DEA) often yields sharper peaks.

-

Additive: You MUST use an acidic additive (0.1% TFA) to suppress ionization of the COOH groups, otherwise, peaks will tail severely.

Visual Workflows

Figure 1: Purification Decision Matrix

Use this logic tree to determine the sequence of operations.

Caption: Decision matrix for selecting purification method based on scale and isomeric profile.

Figure 2: Diastereomeric Salt Resolution Workflow

The chemical mechanism for separating enantiomers.[5][11]

Caption: Workflow for the resolution of enantiomers via diastereomeric salt formation.

References

-

SIELC Technologies. "Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column." SIELC Applications. Accessed February 21, 2026. [Link]

-

Chemistry LibreTexts. "Resolution (Separation) of Enantiomers." Organic Chemistry. Accessed February 21, 2026. [Link]

-

PubChem. "1-Cyclopentene-1-carboxylic acid, 2,3,3-trimethyl- (Analogous Structure)." National Library of Medicine. Accessed February 21, 2026. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. ijpbs.com [ijpbs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. tcichemicals.com [tcichemicals.com]

Technical Support Center: Metal Coordination with Cyclopentene Tricarboxylic Ligands

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting metal coordination failures involving cyclopentene tricarboxylic acid and its derivatives. As a Senior Application Scientist, I understand that while these ligands offer exciting opportunities for creating novel metal-organic frameworks (MOFs), coordination polymers, and bespoke metal complexes, their flexibility and multiple coordination sites can present unique synthetic challenges.[1][2]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level FAQs to in-depth troubleshooting, focusing on the "why" behind each experimental step to empower you to make informed decisions.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my reaction forming an insoluble powder or gel instead of crystals?

This is the most common issue and typically points to the rapid formation of an amorphous coordination polymer.[3] The three carboxylate groups on the flexible cyclopentene ring can bridge multiple metal centers simultaneously, leading to uncontrolled, kinetically favored precipitation instead of the slower, ordered growth required for single crystals.

Q2: My product yield is consistently low. What are the primary factors to investigate?

Low yields often stem from one of three issues: (1) Incomplete deprotonation of the carboxylic acid groups, leaving the ligand unable to coordinate effectively; (2) The formation of a soluble, partially-coordinated species that does not precipitate or crystallize under the reaction conditions; or (3) Steric hindrance from the cyclopentene ring preventing optimal coordination geometry.

Q3: I'm seeing broad, uninterpretable peaks in my ¹H NMR spectrum. Is my product impure?

Not necessarily. Broad peaks can indicate several phenomena besides impurity. If you are working with a paramagnetic metal center (e.g., Cu²⁺, Mn²⁺, Fe³⁺), peak broadening is expected due to the influence of the unpaired electrons on nearby protons.[4][5][6] Alternatively, it could signify dynamic processes in solution, such as ligand exchange or fluxionality of the complex, where the molecule is rapidly changing its conformation on the NMR timescale.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Poor Yield or No Product Formation

Q: I've mixed my metal salt and cyclopentene tricarboxylic acid ligand, but after the specified reaction time, I see no precipitate, or my isolated yield is minimal. What's going wrong?

A: This problem centers on reaction thermodynamics and kinetics. The coordination bond formation is likely not favored or is proceeding too slowly under your current conditions. Let's break down the causal chain and solutions.

-

Inadequate Deprotonation (pH Control is Critical):

-

The "Why": Carboxylate ligands coordinate most effectively when deprotonated (R-COOH → R-COO⁻). The pKa values of the three carboxylic acid groups dictate the pH required for this to occur. If the reaction medium is too acidic, the ligand will remain protonated and will not coordinate to the metal center.[7][8] The pH can drastically influence the final dimensionality and structure of coordination polymers.[9]

-

Troubleshooting Protocol:

-

Measure the pH: Before and during the reaction, monitor the pH of your solution.

-

Introduce a Base: Add a suitable base (e.g., NaOH, triethylamine, ammonia) dropwise to raise the pH. A common strategy is to pre-dissolve the ligand in a basic solution before introducing the metal salt.[10] For sensitive reactions, consider using a buffer system to maintain a stable pH.

-

Target pH Range: Aim for a pH value 1-2 units above the highest pKa of the tricarboxylic acid to ensure complete deprotonation.

-

-

-

Solvent Mismatch:

-

The "Why": The solvent plays a multifaceted role. It must dissolve both the ligand and the metal salt, but its coordinating ability can also interfere. Solvents like DMSO or DMF can sometimes act as competing ligands, binding to the metal center and preventing the cyclopentene tricarboxylic acid from coordinating.[11][12][13] Conversely, a solvent that is too non-polar may cause the ligand or metal salt to precipitate before they can react.

-

Troubleshooting Protocol:

-

Consult Solubility Tables: Ensure your starting materials are soluble in the chosen solvent.

-

Solvent Screening: If solubility is poor or competition is suspected, screen a range of solvents with varying polarities and coordinating abilities (e.g., Methanol, Ethanol, Acetonitrile, Water, or mixed solvent systems).[13]

-

Consider Solvothermal/Hydrothermal Conditions: For stubborn reactions, heating the reaction mixture in a sealed vessel (solvothermal/hydrothermal synthesis) can increase solubility and provide the energy needed to overcome kinetic barriers.[14]

-

-

-

Steric Hindrance and Reaction Kinetics:

-

The "Why": The cyclopentene ring, while flexible, can create steric crowding that slows down the coordination process. The ligand may need to adopt a specific, higher-energy conformation to bind effectively. If the reaction temperature is too low, the activation energy for this conformational change may not be met.

-

Troubleshooting Protocol:

-

Increase Temperature: Gradually increase the reaction temperature. Refluxing the solution is a common approach.

-

Increase Reaction Time: Some coordination reactions, especially those forming complex, multi-dimensional structures, can be slow. Extend the reaction time from hours to days and monitor for product formation.

-

-

Issue 2: Formation of Insoluble Precipitate or Amorphous Polymer

Q: My reaction immediately produces a heavy, sticky, or powdery precipitate that is insoluble in common solvents and shows no clear crystalline features. How can I promote the formation of an ordered, crystalline product?

A: This is a classic case of kinetics winning over thermodynamics. You are forming a kinetically-favored, disordered coordination polymer. The goal is to slow down the reaction to allow for the controlled, reversible bond formation necessary for crystal growth.

-

Excessive Reaction Rate:

-

The "Why": Rapid mixing of high-concentration reagents leads to a burst of nucleation events, forming a large number of small, disordered particles that crash out of solution as an amorphous solid.[15]

-

Troubleshooting Protocol:

-

Lower Reagent Concentration: Work with more dilute solutions of both the metal salt and the ligand.

-

Slow Addition: Use a syringe pump or dropping funnel to add one reagent solution to the other over a period of several hours.

-

Reduce Temperature: Lowering the reaction temperature will decrease the rate of coordination, giving the molecules more time to self-assemble into an ordered lattice.

-

-

-

Uncontrolled Crystallization/Precipitation:

-

The "Why": Crystal growth requires a slow, controlled change in solubility. If the product is completely insoluble in the reaction solvent, it will precipitate immediately upon formation, preventing the growth of well-defined crystals.

-

Troubleshooting Protocol:

-

Solvent Diffusion/Layering: This is a powerful technique for growing single crystals. Dissolve the ligand in a less dense solvent and the metal salt in a denser solvent. Carefully layer the lighter solvent on top of the denser one in a narrow tube. Crystals will form slowly at the interface over days or weeks.[13]

-

Vapor Diffusion: Place a vial containing your reaction solution inside a larger, sealed jar that contains a small amount of an "anti-solvent" (a solvent in which your product is insoluble but which is miscible with your reaction solvent). The slow diffusion of the anti-solvent vapor into the reaction vial will gradually decrease the product's solubility, promoting slow crystallization.

-

-

-

Lack of a Template or Modulator:

-

The "Why": Sometimes, the system needs help to avoid forming a dense, 3D polymer. A "modulating agent," often a monodentate ligand like acetic acid or pyridine, can compete with the tricarboxylate for metal coordination sites.[16] This temporarily "caps" some sites, preventing runaway polymerization and encouraging the formation of lower-dimensionality, more soluble, and often crystalline products.

-

Troubleshooting Protocol:

-

Introduce a Modulator: Add a stoichiometric or even super-stoichiometric amount of a simple carboxylic acid (e.g., acetic acid, formic acid) or a simple N-donor ligand (e.g., pyridine) to the reaction mixture. The optimal amount will need to be determined empirically.

-

-

Caption: Common coordination modes for polycarboxylate ligands.

References

- Solvent Influence in the Synthesis of Lead(II)

- A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin-Crossover Coordination Complexes and Metal-Organic Cages. (2020). ChemRxiv.

- NMR Spectroscopy. (2022). Chemistry LibreTexts.

- Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. (2003). American Chemical Society.

- Why NMR spectra are not preferred for characterisation of transition metal complexes?. (2020).

- Effect of Coordinated Solvent Molecules on Metal Coordination Sphere and Solvent-Induced Transform

- How does a solvent affect the crystallization process of coordination compounds?. (2012).

- Solvent extraction: the coordination chemistry behind extractive metallurgy. (2013). Chemical Society Reviews.

- Solvent free synthesis of some metal complexes of carboxylate and nitrogen donor ligand. (2022).

- Preparation of Powders by Arrested Precipitation Processes using Reactions of Metal Complexes in Supercritical Fluids. (n.d.). IntechOpen.

- Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. (2014). Chemical Society Reviews.

- Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications. (2019).

- The Effect of pH on the Dimensionality of Coordination Polymers. (2025).

- Synthesis of metal containing polymers. (n.d.). African Scientist Journal.

- The Effect of pH. (2022). Chemistry LibreTexts.

- CARBOXYLIC ACIDS AS ACIDS. (n.d.). Chemguide.

- A study of two Co-based metal–organic frameworks with cyclopentane-tetracarboxylic acid and 1,2,4,5-benzene-tetracarboxylic acid linkers for battery–supercapacitor hybrid devices. (2024). RSC Publishing.

Sources

- 1. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. publications.africanscientistjournal.org [publications.africanscientistjournal.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. web.vu.lt [web.vu.lt]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]

Overcoming steric hindrance in 1-Cyclopentene-1,2,3-tricarboxylic acid derivatization

Technical Support Center: 1-Cyclopentene-1,2,3-tricarboxylic Acid Derivatization

Status: Online 🟢 Current Wait Time: 0 min Specialist: Dr. Aris (Senior Application Scientist, Process Chemistry)

Welcome to the High-Steric Chemistry Support Hub

You are likely here because standard Fischer esterification or EDC/NHS coupling failed on your 1-cyclopentene-1,2,3-tricarboxylic acid scaffold. You are dealing with the "Crowded Triangle" effect : three contiguous carboxyl groups on a five-membered ring, combining vinylic electronic deactivation (C1, C2) with allylic steric strain (C3).

This guide treats your synthesis like a troubleshooting ticket, providing root-cause analysis and field-proven protocols to overcome steric hindrance without triggering decarboxylation.

Ticket #001: "Standard coupling reagents (EDC/DCC) yielded <10% product."

Diagnosis: Steric Blocking of the Tetrahedral Intermediate. Standard coupling reagents require the nucleophile (alcohol/amine) to attack the activated carbonyl carbon. In 1-cyclopentene-1,2,3-tricarboxylic acid, the C1 and C2 carboxyls are planar (sp2), while C3 is sp3. The sheer bulk of three adjacent groups prevents the formation of the required tetrahedral intermediate.

The Fix: The "Steric Bypass" (Cesium-Promoted Alkylation) Do not attack the crowded carbonyl. Instead, turn the carboxyl group into a nucleophile and attack an unhindered alkyl halide. This moves the reaction center away from the crowded ring.

Protocol: Cs₂CO₃ Promoted O-Alkylation Best for: Methyl, Ethyl, Benzyl, and Allyl esters.

-

Dissolution: Dissolve 1.0 eq of tricarboxylic acid in anhydrous DMF (0.1 M).

-

Base Addition: Add 3.3 eq of Cesium Carbonate (Cs₂CO₃) .

-

Why: The large Cesium cation (soft Lewis acid) creates a "naked," highly reactive carboxylate anion by minimizing ion-pairing interactions [1].

-

-

Alkylation: Add 3.5 eq of the corresponding alkyl iodide (e.g., Iodomethane).

-

Note: Use Iodides, not Chlorides. The reaction relies on Sɴ2 kinetics.

-

-

Reaction: Stir at room temperature for 12–16 hours.

-

Warning: Do NOT heat above 40°C. This substrate is prone to allylic decarboxylation (see Ticket #003).

-

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMF), then brine. Dry over Na₂SO₄.

Visualizing the Mechanism:

Caption: Figure 1. Comparison of failed carbonyl attack vs. successful alkylation "bypass" strategy.

Ticket #002: "I need an Amide, not an Ester. Alkylation won't work."

Diagnosis: Electronic Deactivation. The C1/C2 carboxyls are conjugated to the alkene (vinylic). They are electronically poor electrophiles. Combined with sterics, amines will not attack standard active esters.

The Fix: The "High-Energy" Acid Chloride Route You must convert the acid to the acid chloride. However, Thionyl Chloride (SOCl₂) is dangerous here because the heat required to boil it often triggers decarboxylation of the C3 acid.

Protocol: The Vilsmeier-Haack Activation (Oxalyl Chloride) Best for: Amides and bulky esters (t-Butyl).

-

Setup: Dissolve substrate in dry DCM (0.2 M) under Argon. Cool to 0°C .

-

Catalyst: Add 2–3 drops of DMF (Dimethylformamide).

-

Reagent: Add 3.5 eq Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will be vigorous.

-

Conversion: Allow to warm to Room Temp (25°C) and stir for 2 hours.

-

Check: Take an aliquot, quench with MeOH, and check TLC/LCMS for the methyl ester to confirm full acid chloride formation.

-

-

Coupling: Evaporate volatiles (keep temp <30°C). Redissolve in DCM. Add your amine/alcohol + Pyridine (3.5 eq) at 0°C.

Decision Matrix for Reagents:

Caption: Figure 2. Reagent selection logic based on target derivative and steric constraints.

Ticket #003: "My product is missing a carboxyl group (Decarboxylation)."

Diagnosis: Thermal Instability of Allylic/Vinylic Acids. The C3 carboxyl group is "allylic" (adjacent to a double bond). Upon heating, the double bond can facilitate the loss of CO₂ via a cyclic transition state, similar to beta-keto acids [2].

The Fix:

-

Temperature Limit: Never heat the free acid above 50°C .

-

Avoid Acidic Water: Acidic hydrolysis at high temps promotes decarboxylation.

-

Protection: If you must heat the molecule for a downstream step, the carboxyl groups must be esterified or amidated first. The ester is thermally stable; the free acid is not.

Ticket #004: "I need to differentiate C3 from C1/C2 (Regioselectivity)."

Diagnosis: Symmetry and Proximity. It is difficult to selectively protect one group over the others using standard kinetics.

The Fix: The Anhydride Trick The C1 and C2 carboxyl groups are cis on the double bond. They are perfectly positioned to form a 5-membered cyclic anhydride [3]. The C3 group cannot participate in this ring.

Protocol: Regioselective Differentiation

-

Anhydride Formation: Treat the tricarboxylic acid with Acetic Anhydride (1.1 eq) in mild conditions (0°C to RT).

-

Result: Formation of 1-cyclopentene-1,2-dicarboxylic anhydride-3-carboxylic acid.

-

-

C3 Derivatization: The anhydride is now "protected" (temporarily unreactive toward bulky nucleophiles if temp is low, or reacts differently). You can now activate the C3 acid (e.g., with mild EDC/NHS) to couple a specific amine.

-